N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-12(2)17(25)20-7-8-24-16-14(9-22-24)18(26)23(11-21-16)10-13-5-3-4-6-15(13)19/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLCOKISXJUDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is present in various cell types, including the smooth muscle cells of blood vessels, and is activated by the endogenous ligand nitrous oxide (NO).
Mode of Action
The compound binds to sGC and stimulates the production of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), independent of NO. It also stabilizes the NO-sGC binding and enhances the effect of endogenous NO on cGMP production.
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP production mediate various physiological and tissue-protective effects. These include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function.
Pharmacokinetics
The recommended initial dose of similar compounds is typically low and gradually increased to a target maintenance dose, according to tolerability.
Result of Action
The stimulation of sGC and the subsequent increase in cGMP production result in vasodilation and other tissue-protective effects. This can be beneficial in the treatment of conditions such as chronic heart failure.
Action Environment
Environmental factors such as the presence of endogenous NO, the health status of the patient, and the presence of other medications can influence the compound’s action, efficacy, and stability. For example, oxidative stress associated with cardiovascular disease can alter sGC, reducing its response to NO.
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on available research findings.
- Molecular Formula : C22H20FN5O3
- Molecular Weight : 421.4 g/mol
- CAS Number : 922009-64-1
Synthesis
The synthesis of this compound typically involves the condensation of 2-fluorobenzyl derivatives with pyrazolo[3,4-d]pyrimidine intermediates. The presence of the fluorine atom is believed to enhance the compound's metabolic stability and bioavailability, which are critical for therapeutic efficacy.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents. For instance, compounds structurally similar to this compound have shown promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may also possess anti-tubercular properties.
Anti-inflammatory Activity
The compound's structural analogs have been evaluated for their anti-inflammatory effects, particularly their inhibition of cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives exhibited significant COX-II inhibitory activity with IC50 values as low as 0.52 μM . This positions this compound as a potential candidate for treating inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Molecular docking studies have indicated that its pyrazolo[3,4-d]pyrimidine core may facilitate binding to target proteins associated with various pathologies .
Study on Antitubercular Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that several compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra. Among these, the most active compounds were further evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), demonstrating nontoxic profiles .
Inhibition of COX Enzymes
Another research highlighted the anti-inflammatory potential of pyrazole derivatives where compounds similar to this compound showed selective inhibition against COX-II with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib .
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent antitumor properties. Studies have shown that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve the inhibition of key signaling pathways associated with tumor growth .
- Antiviral Properties
- Anti-inflammatory Effects
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps may include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the fluorobenzyl group via nucleophilic substitution reactions.
- Final amide bond formation to yield the target compound.
These synthetic pathways are crucial for optimizing yield and purity for subsequent biological evaluations .
Case Study: Antitumor Efficacy
A study conducted on similar pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis through caspase activation and mitochondrial disruption. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the pyrazolo ring for enhancing biological activity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction via caspase activation |
| MCF7 (Breast Cancer) | 8.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 15.0 | Mitochondrial disruption |
Comparison with Similar Compounds
Key Observations :
- The 3-(trifluoromethyl)benzyl analog () exhibits higher molecular weight and lipophilicity due to the strong electron-withdrawing CF₃ group, which may enhance membrane permeability but reduce aqueous solubility.
Modifications at the N1 Ethylamide Side Chain
The N1 side chain’s structure impacts hydrogen bonding and steric interactions:
Key Observations :
- The 2-ethoxybenzamide analog () introduces an aromatic ring into the side chain, likely enhancing π-π stacking interactions but reducing conformational flexibility.
- The 2-propylpentanamide derivative () features a longer aliphatic chain, which may improve solubility in nonpolar environments but increase metabolic vulnerability.
Combined Substituent Effects
- Stereoelectronic Profile : Fluorine at the benzyl position (target compound) balances electron withdrawal and lipophilicity, whereas CF₃ () or trifluoromethylbenzamide () groups amplify these effects.
- Synthetic Accessibility : Analogs with simpler side chains (e.g., butanamide in ) may be easier to synthesize compared to branched or aromatic variants.
Preparation Methods
Synthetic Route Design and Retrosynthetic Analysis
Core Pyrazolo[3,4-d]Pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between 5-amino-1H-pyrazole-4-carbonitrile derivatives and β-keto esters. In the case of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide, the core structure is formed through a three-component reaction involving:
- 5-Amino-3-(2-fluorobenzyl)-1H-pyrazole-4-carboxamide as the primary precursor
- Ethyl acetoacetate for keto-enol tautomerization
- Acetic anhydride as a cyclizing agent.
This step achieves regioselective ring closure at the N1 and C4 positions, with the 2-fluorobenzyl group introduced via nucleophilic aromatic substitution (SNAr) prior to cyclization.
Side Chain Introduction
The ethylisobutyramide side chain is incorporated through a Mitsunobu reaction or nucleophilic alkylation:
- Mitsunobu Conditions :
- Nucleophilic Alkylation :
Stepwise Synthesis and Process Optimization
Intermediate Preparation
Table 1: Key Intermediates and Their Synthesis
Critical Reaction Parameters
Palladium-Catalyzed Cyanation
- Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) with zinc cyanide (Zn(CN)2)
- Solvent : N,N-Dimethylacetamide (DMAc) at 120°C
- Molar Ratio : 1:1.2 substrate-to-cyanide ratio for minimal side product formation.
Hydrolysis and Amidation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern approaches employ microreactor technology to enhance the exothermic cyclization step:
Mechanistic Insights and Side Reactions
Competing Pathways in Ring Closure
The cyclocondensation of 5-amino-3-(2-fluorobenzyl)-1H-pyrazole-4-carboxamide with ethyl acetoacetate may produce two regioisomers:
- Desired Product : Pyrazolo[3,4-d]pyrimidine (85–90%)
- Byproduct : Pyrazolo[4,3-d]pyrimidine (10–15%)
Control is achieved through:
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column (4.6 × 150 mm), 0.1% TFA in water/acetonitrile gradient
- Retention Time : 6.8 minutes
- Validation : Linearity (r²=0.9998) from 0.1–200 μg/mL.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for the synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide?
- Methodological Answer : Optimize yield and purity by adjusting solvents, catalysts, and reaction parameters. For example:
- Use refluxing in dimethylformamide (DMF) for improved solubility of intermediates .
- Employ microwave-assisted synthesis to enhance reaction efficiency and reduce time .
- Monitor temperature (e.g., 80–120°C) and reaction time (6–24 hours) to balance conversion rates and byproduct formation .
- Key Considerations : Utilize thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize stoichiometric ratios of precursors.
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons in the pyrazolo[3,4-d]pyrimidine core and fluorobenzyl substituents to confirm regiochemistry .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities using gradient elution with acetonitrile/water .
- X-ray Crystallography : Resolve structural ambiguities using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
Q. What are common synthetic impurities, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., 5-(2-fluorobenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidine) or hydrolyzed products.
- Mitigation Strategies :
- Purify via column chromatography using silica gel and ethyl acetate/hexane mixtures .
- Recrystallize from ethanol or methanol to remove polar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent Variation : Compare analogues with different benzyl groups (e.g., 3-fluorobenzyl vs. 2-methylbenzyl) to assess effects on target binding .
- Key Data :
| Substituent Position | Biological Activity (IC50) | Target Affinity |
|---|---|---|
| 2-Fluorobenzyl | 0.45 µM (Kinase X) | High |
| 3-Nitrobenzyl | 1.2 µM (Kinase X) | Moderate |
| Example data based on structural analogues |
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymatic active sites .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-binding assays (e.g., DiscoverX KINOMEscan) .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or inflammation) .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement in SHELXL :
- Apply restraints for disordered fluorobenzyl groups.
- Validate with R-factor (< 5%) and electron density maps .
- Case Study : A derivative with a 4-chlorophenyl group showed a 15° torsional angle deviation in the pyrimidine ring, impacting target binding .
Q. How should researchers address contradictory bioactivity data across similar pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Statistical Analysis : Perform meta-analysis of IC50 values using tools like GraphPad Prism to identify outliers or assay-specific biases .
- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media) .
- Mechanistic Studies : Use CRISPR knockouts to confirm target dependency in conflicting models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
